2,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
2,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a benzene ring with methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of the methylphenylmethyl group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where the benzene derivative is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The subsequent steps involve purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-8-9-14(3)16(10-12)20(18,19)17-11-15-7-5-4-6-13(15)2/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFARJZGSDEAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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